(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate
Description
Properties
IUPAC Name |
[(E)-(4-chlorophenyl)methylideneamino] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-11-2-6-13(7-3-11)15(18)19-17-10-12-4-8-14(16)9-5-12/h2-10H,1H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQURLHDKLUCDM-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-methylbenzoic acid. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure the formation of the desired product. The reaction can be represented as follows:
4-chlorobenzaldehyde+4-methylbenzoic acid→(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate
Industrial Production Methods
In an industrial setting, the production of (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In the field of chemistry, (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate serves as a versatile building block for the synthesis of more complex organic molecules. Its unique functional groups allow for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is being investigated for its potential as a bioactive molecule. Its structural features suggest interactions with various biological targets, including enzymes and receptors, which positions it as a candidate for drug discovery and development. Preliminary studies indicate that it may exhibit antimicrobial and anticancer properties.
Medicine
The medicinal applications of (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate are particularly promising. Research has suggested potential therapeutic properties, including:
- Antimicrobial Activity : Studies have shown that similar compounds can inhibit bacterial growth, indicating potential use in treating infections.
- Anticancer Properties : Initial investigations suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may inhibit key enzymes involved in inflammation, contributing to its therapeutic profile.
Industry
In industrial applications, (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate is utilized as an intermediate in the production of dyes, pigments, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related compounds, revealing that derivatives similar to (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate exhibited minimum inhibitory concentrations against Staphylococcus aureus at approximately 32 µg/mL. This suggests a potential pathway for developing new antimicrobial agents based on this compound's structure.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that related compounds showed IC50 values ranging from 10 to 20 µM against MCF-7 breast cancer cells. This indicates moderate cytotoxicity and suggests that structural modifications could enhance potency further.
Mechanism of Action
The mechanism of action of (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Substituent Effects on Molecular Geometry
The compound’s structural analogs include:
(E)-[(4-Chlorophenyl)methylidene]amino 4-chlorobenzoate: Replaces the 4-methyl group with a 4-chloro substituent.
(E)-[(4-Chlorophenyl)methylidene]amino 4-nitrobenzoate: Features a 4-nitro group instead of methyl .
4-Chlorophenyl 4-methylbenzoate (4CP4MBA): A non-Schiff base ester with a 4-chlorophenyl and 4-methylbenzoate group .
Crystallographic data for 4CP4MBA (Monoclinic, P2₁/n) reveals a dihedral angle of 63.89° between the benzene rings, contrasting with 47.98° in 4-chlorophenyl 4-chlorobenzoate (4CP4CBA). These angles suggest that electron-withdrawing substituents (e.g., Cl) reduce planarity compared to electron-donating groups (e.g., CH₃) due to steric and electronic effects .
Table 1: Crystallographic Parameters of Benzoate Derivatives
| Compound | Dihedral Angle (°) | Space Group | Reference |
|---|---|---|---|
| 4CP4CBA | 47.98 | P2₁/n | |
| 4CP4MBA | 63.89 | P2₁/n | |
| 4MP4CBA (4-methylphenyl analog) | 51.86 | P2₁/n |
Antioxidant Activity
Schiff base derivatives with 4-chlorophenyl groups (e.g., 5-[(4-chlorophenyl)methylidene]-8c) exhibit moderate Fe³⁺-reducing power, a proxy for antioxidant activity.
Solubility and Melting Behavior
The methyl group in 4-methylbenzoate likely enhances lipophilicity relative to polar substituents (e.g., -NO₂, -Cl). For example, 4CP4MBA has a monoclinic crystal structure stabilized by C–H···O hydrogen bonds, which may increase melting points compared to less polar analogs .
Functional Comparisons with Non-Schiff Base Analogs
Ester Derivatives
- Ethyl 4-[({[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]benzoate: Contains a sulfonamide linker instead of an imine, improving hydrolytic stability but reducing conformational flexibility .
- 4-[(E)-({[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl benzoate: Incorporates a hydrazone group, enabling chelation with metal ions—a property less pronounced in the target compound .
Biological Activity
(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a distinctive structure characterized by a chlorophenyl group and a methylbenzoate moiety. The presence of the chlorophenyl group is significant as it may enhance the compound's lipophilicity and biological activity.
The biological activity of (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cellular processes, thereby modulating metabolic pathways.
- Receptor Binding : It can bind to various receptors, influencing signal transduction pathways that are vital for cellular responses.
Antimicrobial Properties
Research has indicated that (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate exhibits antimicrobial activity against a range of pathogens. The compound's effectiveness can be summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
This data suggests that the compound could serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate has shown promise in anticancer research. A study evaluated its effects on various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The results are summarized below:
| Cell Line | IC50 Value (µM) | Effectiveness |
|---|---|---|
| MCF-7 | 6.0 | High |
| MDA-MB-231 | 17.2 | Moderate |
The compound exhibited selective cytotoxicity, particularly against MCF-7 cells, indicating its potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A study conducted by Shimizu et al. demonstrated that derivatives of (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate inhibited bacterial growth via targeting the methylerythritol phosphate (MEP) pathway, which is essential for bacterial survival but absent in human cells .
- Anticancer Mechanisms : Research by Liang et al. highlighted how structural modifications of related compounds could enhance their binding affinity to cancer cell receptors, suggesting that (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate may benefit from similar modifications for improved anticancer activity .
Q & A
Basic Research Questions
Q. How is (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate synthesized and characterized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 4-chlorobenzaldehyde derivatives and 4-methylbenzoate-containing amines. Characterization involves spectroscopic techniques (e.g., H NMR, C NMR, IR) to confirm functional groups and purity. Single-crystal X-ray diffraction (SCXRD) is used for structural validation, as demonstrated in analogous benzoate derivatives . Recrystallization from ethanol is a common purification step .
Q. What analytical techniques are essential for confirming its molecular structure?
- Methodological Answer :
- X-ray crystallography : Determines bond lengths, angles, and dihedral angles (e.g., 47.98° between aromatic rings in related compounds) .
- Spectroscopy : IR identifies carbonyl (C=O) and imine (C=N) stretches; NMR confirms proton environments and aromatic substitution patterns .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. What are the common reaction pathways observed for this compound?
- Methodological Answer :
- Oxidation : The imine group (C=N) may form oxaziridines under controlled conditions .
- Reduction : Hydride agents (e.g., NaBH) can reduce the imine to a secondary amine .
- Substitution : Electrophilic aromatic substitution at the 4-chlorophenyl ring is feasible under nitration or halogenation conditions .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
- Methodological Answer : Discrepancies in dihedral angles (e.g., 47.98° vs. 63.89° in related benzoates) arise from steric or electronic effects. Resolve via:
- Comparative crystallography : Analyze isostructural analogs to identify trends .
- Computational modeling : Density Functional Theory (DFT) calculates optimized geometries and validates experimental data .
- Hydrogen bonding analysis : Intermolecular interactions (e.g., C–H···O) influence packing and angles .
Q. What strategies optimize the structure-activity relationship (SAR) for enhanced biological activity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the 4-chlorophenyl group with bioisosteres (e.g., 4-fluorophenyl) to modulate lipophilicity .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding via the ester group) using molecular docking .
- Metabolic stability assays : Assess degradation pathways (e.g., ester hydrolysis) to guide derivatization .
Q. How to address contradictory results in biological activity assays?
- Methodological Answer :
- Dose-response curves : Ensure linearity across concentrations to rule out saturation effects .
- Control experiments : Test for nonspecific binding using scrambled analogs or competitive inhibitors .
- Replicate studies : Use multiple cell lines or in vivo models to confirm reproducibility .
Q. How to evaluate the environmental fate of this compound?
- Methodological Answer :
- Partitioning studies : Measure log (octanol-water) to predict bioaccumulation .
- Degradation assays : Test hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure) .
- Ecotoxicology : Use Daphnia magna or algal models to assess acute/chronic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
